N-Boc-piperazine-13C4
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Overview
Description
N-Boc-piperazine-13C4 is a labeled compound used in various scientific research applications. The compound is a derivative of piperazine, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group. The “13C4” label indicates that four carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-piperazine-13C4 typically involves the following steps:
Chlorination: Diethanolamine is reacted with thionyl chloride to form a chlorinated intermediate.
Boc Protection: The intermediate is then treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium carbonate to protect the nitrogen atoms.
Ammonolysis and Cyclization: The protected intermediate undergoes ammonolysis and cyclization to form this compound
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and solvents like ethyl acetate are used for extraction and purification. The final product is obtained with a high yield of around 93.8% and a purity of 99.72% .
Chemical Reactions Analysis
Types of Reactions
N-Boc-piperazine-13C4 undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic halides through Buchwald-Hartwig amination to form corresponding amine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Buchwald-Hartwig Amination: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions are typically amine derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals .
Scientific Research Applications
N-Boc-piperazine-13C4 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of N-Boc-piperazine-13C4 involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-Boc-piperazine: A closely related compound with similar protective groups but without the isotopic labeling.
N,N-bis-Boc-piperazine: Another derivative used in similar applications but with different protective groups.
Uniqueness
N-Boc-piperazine-13C4 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and mass spectrometry studies. This labeling allows for more precise tracking and analysis of the compound in various research applications .
Properties
Molecular Formula |
C9H18N2O2 |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
tert-butyl (2,3,5,6-13C4)1,4-diazinane-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1 |
InChI Key |
CWXPZXBSDSIRCS-SQLBHGNYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[13CH2][13CH2]N[13CH2][13CH2]1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.